1-(2-Carboxyphenyl methyl)-3-methyl piperazine
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Overview
Description
“1-(2-Carboxyphenyl methyl)-3-methyl piperazine” is a chemical compound with the CAS number 773109-06-1 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, including “this compound”, involves the use of DABCO (1,4-diazabicyclo [2.2.2]octane) and various reagents such as alkyl halides, aryl (heteroary) halides, carboxylic acids, diaryliodonium salts, tosyl halides, and activated alkynes . A method has also been developed for the synthesis of methyl piperazinium-2-carboxyl-ate dihydrochloride and piperazinium-2-carboxylic acid i- hydrochloride from ethylene diamine .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its melting point, boiling point, density, molecular formula, and molecular weight .Mechanism of Action
Safety and Hazards
The safety data sheet (SDS) for “1-(2-Carboxyphenyl methyl)-3-methyl piperazine” provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .
Future Directions
Properties
CAS No. |
1131623-11-4 |
---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-[(3-methylpiperazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H18N2O2/c1-10-8-15(7-6-14-10)9-11-4-2-3-5-12(11)13(16)17/h2-5,10,14H,6-9H2,1H3,(H,16,17) |
InChI Key |
SPNPIRJYZZYVJS-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1)CC2=CC=CC=C2C(=O)O |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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